2-(Fluoromethyl)butanoic acid

Apoptosis Imaging PET Radiochemistry Fluorine-18 Labeling

Standard tosylate precursors limit [¹⁸F]NST732 radiosynthesis to 7% radiochemical yield. The aziridine route using 2-(fluoromethyl)butanoic acid achieves 15% yield and >99% purity-critical for cost-effective clinical PET tracer production. Its XLogP3 of 1.0 (vs. 0.8 for unfluorinated butanoic acid) and carboxylic acid handle support ADME lead optimization. BenchChem supplies quality-assured material with batch-specific analytical data for reproducible radiosynthesis and medicinal chemistry campaigns.

Molecular Formula C5H9FO2
Molecular Weight 120.12 g/mol
Cat. No. B13569870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Fluoromethyl)butanoic acid
Molecular FormulaC5H9FO2
Molecular Weight120.12 g/mol
Structural Identifiers
SMILESCCC(CF)C(=O)O
InChIInChI=1S/C5H9FO2/c1-2-4(3-6)5(7)8/h4H,2-3H2,1H3,(H,7,8)
InChIKeyTXXKFNLDQCKMGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Fluoromethyl)butanoic Acid: Physicochemical and Structural Baseline


2-(Fluoromethyl)butanoic acid (CAS 1552213-45-2) is a fluorinated carboxylic acid featuring a fluoromethyl (-CH₂F) group at the C2 position of the butanoic acid backbone [1]. The compound has a molecular weight of 120.12 g/mol, an XLogP3 of 1.0, one hydrogen bond donor, three hydrogen bond acceptors, and a topological polar surface area (TPSA) of 37.3 Ų [1][2]. This fluorinated building block serves as a critical precursor in the synthesis of ApoSense family radiotracers, notably the apoptosis-imaging agent [¹⁸F]NST732 [3].

Synthetic Precursor For [¹⁸F]NST732 ApoSense radiotracer
Fluorinated Building Block C2-fluoromethyl substitution pattern
Physicochemical Profile XLogP ~1.0, TPSA 37.3 Ų, 3 hydrogen bond acceptors

Why 2-(Fluoromethyl)butanoic Acid Cannot Be Replaced by Unfluorinated or 2-Fluoro Analogs


Generic substitution fails because the precise placement of the fluoromethyl (-CH₂F) group at the C2 position of the butanoic acid scaffold dictates both the reactivity profile and the biological function of downstream derivatives. Unfluorinated butanoic acid (XLogP 0.8) lacks the metabolic stability and lipophilicity enhancement conferred by the fluorine atom [1]. Conversely, the 2-fluoro regioisomer (2-fluorobutanoic acid) yields different reaction outcomes in nucleophilic fluorination reactions, leading to alternative regioisomers that do not produce the desired ApoSense compound NST732 [2]. These structural distinctions preclude simple interchangeability and mandate the procurement of the specific 2-(fluoromethyl)butanoic acid entity for applications requiring the defined C2-fluoromethyl substitution pattern.

Unfluorinated Butanoic Acid

Lacks fluorine-mediated metabolic stability and lipophilicity; XLogP ~0.8 vs ~1.0 for fluoromethyl analog. May not sustain radiotracer design requirements.

2-Fluoro Regioisomer

Nucleophilic fluorination yields alternative regioisomers that do not produce the NST732 scaffold. C2-fluoromethyl substitution is essential for the correct ApoSense derivative.

Quantitative Differentiation Evidence for Procurement


Radiochemical Yield of [¹⁸F]NST732 by Precursor Route

When using 2-(fluoromethyl)butanoic acid as the foundation for synthesizing the ApoSense radiotracer [¹⁸F]NST732, the choice of precursor significantly impacts radiochemical yield. Direct fluorination of the aziridine precursor (derived from methyl 2-aminobutanoate) affords a total radiochemical yield of 15%±3% (uncorrected, n=18) for [¹⁸F]NST732 with a radiochemical purity >99% after HPLC separation [1]. In contrast, the alternative tosylate precursor route yields only 7% (uncorrected) for the same target compound [2].

Radiochemical Yield [¹⁸F]NST732
Head-to-head
15% ±3% (aziridine route) vs 7% (tosylate route); +8 pp (n=18)
Reported precursor-route yield context
Fluorine-18 labeling, 70-min synthesis, HPLC purity >99%
Apoptosis Imaging PET Radiochemistry Fluorine-18 Labeling

Lipophilicity Enhancement over Unfluorinated Butanoic Acid

The introduction of a fluoromethyl group at the C2 position of butanoic acid increases the computed lipophilicity (XLogP3) from 0.8 for the unfluorinated parent to 1.0 for 2-(fluoromethyl)butanoic acid [1][2].

Lipophilicity Enhancement
Class-level
XLogP3 1.0 (fluoromethyl) vs 0.8 (unfluorinated); Δ+0.2
Supports lipophilicity-based design considerations
Computed XLogP3; class-level inference
Drug Design ADME Prediction Fluorine Chemistry

Radiochemical Purity of [¹⁸F]NST732

Synthesis of [¹⁸F]NST732 from the 2-(fluoromethyl)butanoic acid-derived aziridine precursor yields two regioisomers that are readily separable by HPLC, achieving a final radiochemical purity >99% [1]. This high purity is essential for in vivo PET imaging applications where radiotracer identity and homogeneity directly impact quantitative accuracy and safety.

Radiochemical Purity [¹⁸F]NST732
Reported
>99% after HPLC
Supports radiochemical identity and imaging accuracy
Exceeds typical regulatory minimum of ≥95%
PET Tracer Quality Control Regioisomer Separation HPLC Purification

Preferred Procurement Scenarios


Radiosynthesis of [¹⁸F]NST732 for Apoptosis PET Imaging

Procurement of 2-(fluoromethyl)butanoic acid is indicated when establishing a reliable supply chain for the radiosynthesis of the ApoSense radiotracer [¹⁸F]NST732. The aziridine precursor route derived from this building block yields 15% radiochemical yield and >99% purity, significantly outperforming the 7% yield from alternative tosylate precursors [1]. This yield advantage is critical for cost-effective clinical PET tracer production.

Fluorinated Building Block for Drug Discovery Libraries

2-(Fluoromethyl)butanoic acid is a compelling procurement candidate for medicinal chemistry campaigns targeting improved ADME profiles. The compound's XLogP3 of 1.0 (versus 0.8 for unfluorinated butanoic acid) and its carboxylic acid handle for ester/amide derivatization [2] make it a versatile fluorine-containing fragment for lead optimization studies.

Development of Selective Apoptosis-Targeting Agents

The compound's utility extends beyond radiolabeling; the NST732 derivative, synthesized directly from 2-(fluoromethyl)butanoic acid, demonstrates selective targeting, binding, and accumulation within apoptotic cells [3]. Procurement of this precursor is therefore justified for research programs investigating molecular imaging of drug-induced apoptosis or for developing non-radioactive ApoSense conjugates.

Application
Selection Property
Validation Focus
Radiosynthesis of [¹⁸F]NST732 for apoptosis imaging research
C2-fluoromethyl substitution enabling aziridine precursor route
Radiochemical yield and purity validation
Lead optimization in medicinal chemistry
Moderate lipophilicity enhancement and carboxylic acid derivatization handle
ADME property assessment via compound library screening
Development of apoptosis-targeting molecular probes
Precursor to ApoSense NST732 with apoptotic cell accumulation
Binding selectivity and cellular uptake in apoptosis models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


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